molecular formula C12H11NO2 B3349598 (1-Acetoacetyl) indole CAS No. 22582-62-3

(1-Acetoacetyl) indole

Cat. No. B3349598
CAS RN: 22582-62-3
M. Wt: 201.22 g/mol
InChI Key: YYBRVTXZUHUFDR-UHFFFAOYSA-N
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Description

“(1-Acetoacetyl) indole” is a derivative of indole . Indole is an organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . It’s classified as an aromatic heterocycle . The acetoacetyl group is added to the indole to form "(1-Acetoacetyl) indole" .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of “(1-Acetoacetyl) indole” is derived from the structure of indole, with the addition of an acetoacetyl group . The empirical formula is C10H9NO .


Chemical Reactions Analysis

Indole compounds have been found to exhibit wide-ranging biological activity . They can be functionalized to form various derivatives, which can be used in antimicrobial and antiviral compounds, and as building blocks for bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Acetoacetyl) indole” can be inferred from those of its parent compound, indole. Indole is a solid at room temperature . It has a density of 1.1747 g/cm3, solid . It has a melting point of 52 to 54 °C and a boiling point of 253 to 254 °C .

Scientific Research Applications

Synthesis and Functionalization

(S. Cacchi & G. Fabrizi, 2005) explore the synthesis and functionalization of indoles, highlighting their importance in organic chemistry. Indole structures are key in many biologically active compounds. Palladium-catalyzed reactions play a significant role in indole chemistry, offering access to complex molecules in organic synthesis.

Role in Plant Physiology

(J. R. Chisnell, 1984) discusses the presence of indole-3-acetyl-myo-inositol esters in Zea mays shoots. These compounds play a crucial part in plant growth and development, showcasing the biological importance of indole derivatives.

Biological Activities and Structural Analysis

(D. Geetha et al., 2019) focus on the synthesis of indole derivatives, revealing their anti-tumor and anti-inflammatory properties. The study includes structural analysis using X-ray diffraction and DFT calculations, underlining the diverse biological properties of indole compounds.

Inhibition of Cell Growth

(T. Fukuyama & H. Moyed, 1964) examine the effects of indole-3-acetic acid, a derivative of indole, on cell growth in various organisms. This study suggests that indole derivatives can interfere with cellular processes, highlighting their potential in biological research.

Fluoroacetylation of Indoles

(Shun-Jiang Yao et al., 2016) describe a method for the fluoroacetylation of indoles to synthesize fluoromethyl indol-3-yl ketones. This process is significant for producing compounds used in pharmaceuticals and agrochemicals.

Creation of Tagged and Carrier-Linked Auxin

(N. Ilić et al., 2005) discuss the use of indole-3-acetic acid derivatives in the design of research tools like immobilized and carrier-linked forms. This application is vital in biochemistry and molecular biology for studying plant hormones and their effects.

Potential Anticancer Agents

(P. Gobinath et al., 2021) investigate indole's interaction with SARS-CoV-2 and its derivatives' cytotoxic activity, indicating their potential as anticancer agents and for anti-SARS CoV-2 therapy.

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with . For example, some indole derivatives have been found to inhibit protein kinase, tubulin, and the p53 pathway .

Future Directions

Indoles have attracted significant attention due to their diverse biological activities and their role in various bioactive natural and synthetic substances . There is a growing interest in exploring the synthesis, bioactivities, and potential effects of novel indole compounds . This holds great promise for various practical applications, including the development of new drug candidates .

properties

IUPAC Name

1-indol-1-ylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(14)8-12(15)13-7-6-10-4-2-3-5-11(10)13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRVTXZUHUFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482431
Record name (1-acetoacetyl) indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Acetoacetyl) indole

CAS RN

22582-62-3
Record name (1-acetoacetyl) indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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